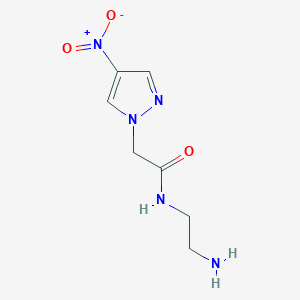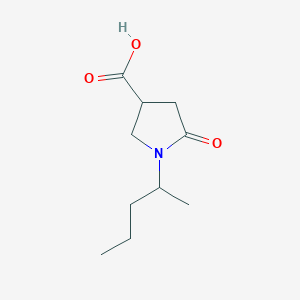
(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid is a useful research compound. Its molecular formula is C24H25NO4 and its molecular weight is 391.467. The purity is usually 95%.
BenchChem offers high-quality (3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Protection and Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the chemical structure , is widely used in the protection of hydroxy-groups during the synthesis of complex organic molecules. This strategy allows for the selective deprotection of Fmoc in the presence of other sensitive functional groups under mild conditions, making it invaluable in the synthesis of peptides and oligonucleotides. Gioeli and Chattopadhyaya (1982) highlighted its application in the synthesis of an octathymidylic acid fragment, demonstrating its utility in nucleic acid chemistry (Gioeli & Chattopadhyaya, 1982).
Structural Studies
Structural studies of related compounds have provided insights into the conformation and reactivity of fluorene derivatives. For instance, 9-oxo-9H-fluorene-1-carboxylic acid was found to adopt a planar conformation with internal hydrogen bonding, a feature that could influence the design of molecules for specific interactions and reactivity patterns. This structural knowledge aids in understanding the chemical behavior of fluorene derivatives in various chemical environments (Coté, Lalancette, & Thompson, 1996).
Synthesis of Isoindoline Derivatives
The molecule shares structural features with isoindoline derivatives, whose synthesis and applications have been explored. For example, Zubkov et al. (2012) described a facile method for synthesizing isoindoline-4-carboxylic acids, highlighting the efficiency and applicability of their method to substrates bearing acidophobic groups. This research underscores the versatility of fluorene and isoindoline frameworks in organic synthesis, offering pathways to a wide range of bioactive compounds and materials (Zubkov et al., 2012).
Development of Analytical Methods
The structural motifs present in fluorene derivatives are also exploited in the development of analytical methods. For example, derivatives of carboxylic acids have been utilized in capillary electrophoresis for the ultrasensitive determination of primary amines, showcasing the role of these compounds in enhancing detection sensitivity and specificity in analytical chemistry (Liu, Hsieh, Wiesler, & Novotny, 1991).
Environmental and Material Sciences
In environmental and material sciences, the reactivity and transformation of fluorene-based compounds have implications for understanding pollutant behavior and designing materials with specific properties. For instance, studies on the degradation of fluorotelomer alcohols to perfluorinated carboxylic acids highlight the environmental persistence and transformation pathways of fluorene-related compounds, providing insights into their life cycle and impact (Ellis et al., 2004).
Propriétés
IUPAC Name |
(3aS,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c26-22(27)24-12-6-5-7-16(24)13-25(15-24)23(28)29-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-4,8-11,16,21H,5-7,12-15H2,(H,26,27)/t16-,24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXAMZGYCSFLRF-VOIUYBSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CN(CC2C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@]2(CN(C[C@H]2C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid | |
CAS RN |
2138507-49-8 |
Source


|
| Record name | rac-(3aR,7aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-isoindole-3a-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2574690.png)
![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)cyclopentanecarboxamide](/img/structure/B2574694.png)

![6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2574698.png)
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-6-piperidin-1-ylpyridazine-3-carboxamide](/img/structure/B2574701.png)

![N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2574704.png)

![2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide](/img/structure/B2574707.png)
![3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol](/img/structure/B2574708.png)
